molecular formula C13H11ClF3N5O B2646228 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide CAS No. 672951-02-9

2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide

Cat. No.: B2646228
CAS No.: 672951-02-9
M. Wt: 345.71
InChI Key: MSOQZRFOHBEMRD-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazine Derivatives in Medicinal Chemistry

1,2,4-Triazine derivatives have been integral to medicinal chemistry since the mid-20th century, with early applications in antibacterial and antiviral agents. The triazine ring’s versatility stems from its ability to undergo diverse substitutions, enabling precise modulation of electronic and steric properties. A pivotal advancement occurred with the discovery that 1,2,4-triazines could mimic purine bases, allowing interactions with enzymes and receptors involved in nucleotide metabolism. For instance, the adenosine A2A receptor antagonist 5,6-diphenyl-1,2,4-triazine-3-amine demonstrated nanomolar affinity, validated through X-ray crystallography showing deep binding within the orthosteric pocket. Structural modifications, such as the introduction of electron-withdrawing groups (e.g., trifluoromethyl) at position 6, enhanced receptor selectivity and metabolic stability, as seen in compound 4k (pKi = 8.46 for A2A). These innovations underscored the triazine scaffold’s adaptability for central nervous system targets, particularly in Parkinson’s disease therapeutics.

The incorporation of trifluoromethyl groups emerged as a strategic approach to improve pharmacokinetic properties. For example, compound 4l (6-trifluoromethyl-1,2,4-triazine derivative) exhibited a rat liver microsome half-life of 97 minutes and favorable plasma protein binding (93%), highlighting the role of fluorine in enhancing drug-like characteristics. Such advancements laid the groundwork for derivatives like 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide, which builds upon these historical optimizations.

Evolution of Hydrazide-Functionalized Heterocycles in Drug Research

Hydrazide-functionalized heterocycles gained prominence due to their dual capacity for hydrogen bonding and structural rigidity, which facilitate interactions with biological targets. Early work focused on acylation reactions to generate carbohydrazides with antitubercular and anticancer activities. For instance, N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazides exhibited micromolar cytotoxicity against leukemia cell lines, with compound 8a showing activity at 10−4 M concentrations. The synthesis of these compounds often involved condensation of hydrazine derivatives with acylating agents, such as 4-arylidene-2-phenyl-oxazol-5(4H)-ones, to yield stable hydrazide linkages.

The integration of hydrazide moieties into 1,2,4-triazine frameworks introduced additional sites for functionalization. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with spirocyclic compounds produced N-(triazinyl)-carbohydrazides with enhanced solubility and bioavailability. Spectroscopic characterization, including 1H-NMR and IR, confirmed the presence of hydrazide carbonyl stretches (~1709 cm−1) and NH resonances (δ 10.28–11.31), critical for maintaining structural integrity. These synthetic strategies directly informed the design of 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide, where the hydrazide group serves as a conformational anchor for target engagement.

Current Research Landscape

Contemporary studies on 1,2,4-triazine derivatives emphasize structure-activity relationship (SAR) optimization and target diversification. Recent efforts have explored condensed triazine systems for psychotropic applications, with findings indicating that annelated triazine rings enhance antidepressant efficacy. For example, triazolo[3,4-b]thiadiazine derivatives demonstrated serotonin receptor modulation, linked to improved anxiolytic profiles. Parallel work has utilized computational modeling to predict binding modes, as evidenced by molecular dynamics simulations of triazine-based A2A antagonists.

The compound 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide occupies a niche in this landscape, combining halogenated and fluorinated substituents for optimal target selectivity. Current synthetic protocols, adapted from methods for analogous triazines, involve palladium-catalyzed cross-coupling and microwave-assisted cyclization to achieve high yields. Analytical techniques such as high-resolution mass spectrometry (HRMS) and 13C-NMR are routinely employed to verify structural fidelity, particularly for regioisomeric triazine products.

Research Objectives and Scope

The primary objectives of research on 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide include:

  • Structural Optimization : Systematic variation of substituents at positions 3 (phenyl) and 6 (trifluoromethyl) to enhance binding affinity and metabolic stability. This builds on precedents like compound 4k , where methyl and trifluoromethyl groups conferred improved A2A receptor selectivity.
  • Mechanistic Elucidation : Detailed characterization of target interactions using X-ray crystallography and surface plasmon resonance (SPR), as demonstrated for triazine derivatives in adenosine receptor studies.
  • Therapeutic Expansion : Exploration of applications beyond neurology, including oncology and immunology, informed by the anticancer activity of related carbohydrazides.

Properties

IUPAC Name

2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O/c1-22(21-9(23)7-14)12-10(13(15,16)17)19-20-11(18-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOQZRFOHBEMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a triazine ring with trifluoromethyl and phenyl substitutions, contributing to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Chemical Name : 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide
  • Molecular Formula : C13H11ClF3N5O
  • Molecular Weight : 345.71 g/mol
  • CAS Number : [Not provided in the search results]

Structural Features

The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets. The chloro group and acetohydrazide moiety contribute to its reactivity and biological activity, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. The presence of the triazine ring is associated with the inhibition of various cancer cell lines. For instance, derivatives of triazine compounds have shown cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these activities range from moderate to strong depending on the substituents on the triazine core .

The proposed mechanisms by which 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzyme pathways involved in cancer progression.
  • Tubulin Polymerization Inhibition : Some derivatives act as tubulin polymerization inhibitors, disrupting mitotic processes in cancer cells .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit additional biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.
  • Antiviral Activity : The potential for antiviral applications has been noted in related compounds targeting viral replication mechanisms .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:

  • A study synthesized several derivatives and assessed their cytotoxicity using the MTT assay across different cell lines. Results indicated that modifications to the side chains significantly influenced cytotoxic potency .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
6-Chloro-3-phenyl-4,5-dihydro-1,2,4-triazineChloro substitutionVersatile intermediate for synthesizing derivatives
TG100435Benzo[1,2,4]triazine corePotent multitargeted protein tyrosine kinase inhibitor
Perhydro-1,2,4-triazin-3-oneSulfonyl linkage to benzeneModerate anti-HIV activity
4-(Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-aminesTrifluoromethyl substitutionPotential herbicidal activity

This table illustrates how structural variations among triazine derivatives can lead to diverse biological activities.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

1. Anticancer Properties

  • The unique trifluoromethyl substitution may enhance interactions with biological targets related to cancer pathways. For instance, compounds derived from similar triazine structures have shown potent inhibition of c-Met kinases, which are implicated in tumor growth and metastasis .
  • A notable derivative demonstrated selective inhibition at low micromolar concentrations (0.005 µM), making it a candidate for preclinical studies in treating non-small cell lung cancer and other malignancies .

2. Antiviral Activity

  • The compound shows promise as a lead molecule in antiviral drug development. Similar N-heterocycles have been reported to inhibit viral RNA polymerases effectively, suggesting that 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide could be explored for its antiviral properties against pathogens like hepatitis C virus (HCV) .

Case Studies

StudyCompoundActivityFindings
1Triazine DerivativeAnticancerDemonstrated IC50 of 0.005 µM against c-Met kinases; potential for treating various cancers .
2N-HeterocyclesAntiviralInhibition of NS5B RNA polymerase by >95% in vitro; suggests potential for HCV treatment .

Comparison with Similar Compounds

N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide

This compound replaces the chloroacetate group with a pentanoyl chain, resulting in a lower molecular weight (353.34 g/mol) and increased hydrophobicity. The elongated alkyl chain may enhance membrane permeability but reduce solubility compared to the chloroacetate analog .

3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-ol

Lacking the hydrazide side chain, this derivative exhibits reduced hydrogen-bonding capacity (1 donor vs. 1 donor/8 acceptors in the target compound) and a simpler pharmacophore.

N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides

These hybrids integrate quinoline moieties, expanding π-π stacking interactions.

Acetohydrazide Derivatives with Heterocyclic Modifications

2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide

Replacing the triazine with a thienopyrimidine system introduces sulfur atoms, altering electronic properties and binding affinity. The fused bicyclic structure increases molecular rigidity, which may enhance selectivity in cytotoxic applications (e.g., IC50 values >5 µM in some derivatives) .

2-(1,3-Dioxoisoindolin-2-yl)-N'-(3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)acetohydrazide

Compounds with Trifluoromethyl Groups

N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

This derivative employs dual trifluoromethyl groups on a benzamide scaffold, amplifying lipophilicity (XLogP3 ~5) and steric effects. Such modifications are associated with improved pharmacokinetic profiles in agrochemicals and pharmaceuticals .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

A simpler analog lacking the triazine system, this herbicide highlights the role of the chloroacetate group in alkylation reactions. Its herbicidal activity relies on electrophilic reactivity, a property shared but modulated by the triazine in the target compound .

Mechanistic and Functional Insights

  • Antimicrobial Activity: The target compound’s triazine and chloroacetate groups likely disrupt microbial folate synthesis or protein alkylation, similar to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . Its trifluoromethyl group may resist oxidative degradation, enhancing durability compared to non-fluorinated analogs.
  • Cytotoxicity: Thienopyrimidine-based acetohydrazides exhibit moderate cytotoxicity, suggesting that the target compound’s triazine core may offer tunable activity through substituent optimization .
  • Solubility Limitations : High XLogP3 values (4–5) across analogs indicate challenges in aqueous solubility, necessitating formulation strategies for in vivo applications.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a triazine precursor (e.g., 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine) with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis. Reaction progress is monitored via TLC, and the product is purified by recrystallization or column chromatography .

Basic Question: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the presence of methyl, trifluoromethyl, and hydrazide protons/carbons.
  • HPLC : For purity assessment (≥95% is typical for research-grade material).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : To validate crystallinity and batch consistency.
    For example, in analogous triazole derivatives, NMR signals for trifluoromethyl groups appear as quartets near δ 120–125 ppm in 13C spectra .

Advanced Question: How can researchers optimize reaction yields when synthesizing derivatives with variable substituents on the triazine ring?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Use of DMAP or Pd-based catalysts for coupling reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions in halogenation steps.
    For example, substituting electron-withdrawing groups (e.g., -CF3) on the triazine ring reduces steric hindrance, improving yields by 15–20% compared to bulky substituents .

Advanced Question: How should experimental designs account for multifactorial variables (e.g., solvent, temperature, substituents) in structure-activity relationship (SAR) studies?

Answer:
Adopt a split-plot design with:

  • Primary Factors : Substituent type (e.g., -CF3 vs. -Cl) and reaction time.
  • Secondary Factors : Solvent polarity and temperature.
    For example, a study evaluating antibacterial activity might randomize substituent groups across blocks while controlling solvent/temperature in subplots. This minimizes confounding variables and enables ANOVA-based analysis of variance contributions .

Advanced Question: What strategies resolve contradictions in reported biological activity data for structurally similar hydrazide derivatives?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use common protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Purity Reassessment : Verify compound purity via HPLC and elemental analysis.
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC50/EC50 ratios).
    For instance, discrepancies in antifungal activity of triazine derivatives were resolved by identifying batch-dependent impurities in older studies .

Advanced Question: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Answer:
Use density functional theory (DFT) and molecular docking to:

  • Predict electron density maps for the hydrazide moiety, identifying sites for electrophilic substitution.
  • Simulate binding affinity to target proteins (e.g., fungal CYP51 or bacterial DHFR).
    For example, docking studies on analogous triazolothiadiazines revealed that -CF3 groups enhance hydrophobic interactions with enzyme active sites, informing rational design .

Advanced Question: What analytical approaches differentiate regioisomers or tautomeric forms in this compound?

Answer:

  • 2D NMR (NOESY/HSQC) : Resolves spatial proximity of substituents (e.g., methyl vs. phenyl group orientation).
  • X-ray Crystallography : Provides definitive proof of regiochemistry and hydrogen bonding patterns.
  • Dynamic NMR : Detects tautomeric equilibria (e.g., hydrazide ↔ azo forms) by monitoring temperature-dependent shifts .

Advanced Question: How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The -CF3 group:

  • Electronically : Deactivates the triazine ring via electron withdrawal, slowing electrophilic substitution.
  • Sterically : Introduces bulk that hinders axial approach of reagents.
    To counteract this, use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids, where the -CF3 group’s inductive effect stabilizes transient metal complexes .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of hydrazide vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Question: How can researchers validate the stability of this compound under varying storage conditions?

Answer:
Conduct accelerated stability studies by:

  • Thermal Stress Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photolytic Testing : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.
    For hydrazide derivatives, degradation typically manifests as hydrolysis of the -NH-NH- bond, forming aldehydes and amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.